N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a triazine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative reacts with a sulfonamide precursor under controlled conditions. The reaction often requires catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties, such as UV filters in cosmetics.
Biological Research: It is used in studies investigating its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in inhibiting certain biological processes by mimicking natural substrates .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(dimethylamino)-1,3,5-triazine: A simpler triazine derivative with similar nucleophilic substitution properties.
4-ethoxy-3-fluorobenzenesulfonamide: A compound with a similar sulfonamide group but lacking the triazine ring.
Uniqueness
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the combination of its triazine ring, fluorobenzene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN6O3S/c1-6-26-13-8-7-11(9-12(13)17)27(24,25)18-10-14-19-15(22(2)3)21-16(20-14)23(4)5/h7-9,18H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSASARVDMTACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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